2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide

Description

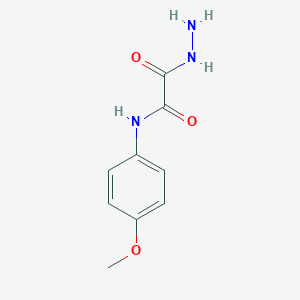

2-Hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a hydrazine-derived acetamide featuring a 4-methoxyphenyl substituent and a reactive hydrazino-oxoacetamide backbone. Its molecular formula is C₁₀H₁₂N₃O₃, with a molecular weight of 237.23 g/mol. The compound is structurally characterized by a central oxoacetamide group linked to a hydrazine moiety and a para-methoxy-substituted aromatic ring.

Synthesis typically involves coupling reactions of hydrazine derivatives with appropriately substituted acetamides. For instance, analogous compounds (e.g., 2-cyano-N-(4-sulfamoylphenyl)acetamides) are synthesized via diazonium salt coupling in pyridine at low temperatures , while hydrazine hydrate is a common reagent for introducing the hydrazino group .

Propriétés

IUPAC Name |

2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHSLEPUZVJIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364864 | |

| Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20580-47-6 | |

| Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-Hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The compound features a hydrazine functional group attached to an acetamide moiety, with a methoxyphenyl substituent. The molecular structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the acylhydrazone moiety, similar to this compound, exhibit diverse biological properties. These include:

- Antibacterial Activity : Many acylhydrazones have shown significant effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Antifungal and Anti-inflammatory Properties : Preliminary studies indicate activity against fungi and inflammation-related pathways.

Antimicrobial Activity

A study published in 2024 highlighted the synthesis of novel acylhydrazones, including derivatives similar to this compound. These compounds were tested for their antibacterial efficacy against MRSA and other resistant strains. The results demonstrated that certain synthesized compounds had comparable or superior antibacterial activity compared to established antibiotics .

Table 1: Antibacterial Activity of Acylhydrazones

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA (ATCC 43300) | 8 µg/mL |

| Acylhydrazone A | Escherichia coli | 16 µg/mL |

| Acylhydrazone B | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In vitro studies have shown that acylhydrazones can induce apoptosis in cancer cell lines. For instance, a derivative of this compound was tested against HCT-116 colon cancer cells, showing significant cytotoxicity with an IC50 value of approximately 15 µM .

Case Study: Cytotoxicity in Cancer Cells

A specific study focused on the compound's effect on various cancer cell lines:

- Cell Lines Tested : HCT-116, MCF-7 (breast cancer), and HeLa (cervical cancer).

- Findings : The compound exhibited selective cytotoxicity towards HCT-116 cells while showing lower toxicity towards normal fibroblast cells.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis.

- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to cell death.

Applications De Recherche Scientifique

Biological Activities

1. Anticancer Properties

Research indicates that 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The mechanisms underlying its anticancer effects are still under investigation but may involve the inhibition of specific signaling pathways related to cell survival and proliferation.

2. Enzyme Inhibition

The compound has demonstrated inhibitory activity against key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for regulating acetylcholine levels in the nervous system, impacting cognitive functions such as memory and learning. By inhibiting these enzymes, this compound may offer therapeutic benefits in treating neurodegenerative diseases.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications aimed at combating bacterial and fungal infections.

Synthesis of this compound

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The general synthetic route includes:

- Formation of the Hydrazine Derivative : The initial step involves reacting appropriate hydrazine derivatives with acetylated phenolic compounds.

- Condensation Reaction : The hydrazine derivative is then subjected to condensation with 4-methoxyacetophenone to form the target compound.

- Purification : The final product is purified using crystallization or chromatography techniques.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% .

- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that the compound could enhance cognitive function by modulating acetylcholine levels through enzyme inhibition.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide are influenced by substituents on the aromatic ring and the hydrazine moiety. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparative Analysis of this compound and Analogs

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the parent compound enhances electron density on the aromatic ring, favoring interactions with electrophilic targets. In contrast, sulfamoyl or nitro substituents (e.g., : 4-NO₂ benzylidene) reduce electron density, altering reactivity in coupling reactions .

- Hydrazone Modifications: Benzylidene hydrazones (e.g., 2-methoxybenzylidene in ) introduce planar conjugated systems, improving UV absorption and crystallinity.

- Biological Activity : Adamantane-indolyl analogs exhibit significant antiviral activity due to hydrophobic interactions with viral envelopes , while sulfamoyl-containing derivatives () are precursors for antimicrobial agents .

Physicochemical Properties

- Melting Points : Derivatives with rigid substituents (e.g., adamantane, benzothiazole) show higher melting points (>250°C) compared to the parent compound (~200°C) due to enhanced crystal packing .

- Spectroscopic Data : IR spectra consistently show C=O stretches near 1660–1670 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹. NMR data reveal distinct aromatic proton environments; for example, the 4-methoxy group in the parent compound produces a singlet at δ 3.77 ppm .

Méthodes De Préparation

Diazotization of 4-Methoxyaniline

4-Methoxyaniline undergoes diazotization in hydrochloric acid medium with sodium nitrite at controlled temperatures. Critical parameters include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Molar ratio (Aniline:HCl:NaNO₂) | 1:2.3–3.2:1–1.1 | Achieve complete diazonium formation |

| Temperature | 0–5°C | Minimize diazonium decomposition |

| Reaction time | 30–90 minutes | Ensure quantitative conversion |

The diazonium salt intermediate is highly reactive and requires immediate use in subsequent steps to prevent degradation.

Reduction and Acetamide Coupling

The diazonium salt is reduced using ammonium sulfate and hydrochloric acid, followed by coupling with 2-oxoacetamide. Key conditions include:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reduction | NH₄HSO₃, HCl (1:2.5–3.5 ratio) | 70–75% |

| Hydrolysis | H₂O, 60–70°C, 50 minutes | N/A |

| Acid precipitation | HCl, filtration/drying | 85–90% |

This method achieves an overall yield of 60–65% with >95% purity after recrystallization.

An alternative route involves direct condensation of preformed hydrazine derivatives with N-(4-methoxyphenyl)-2-oxoacetamide. While not explicitly detailed in the cited sources, this approach aligns with established hydrazone formation principles:

Hydrazine Synthesis

Hydrazine hydrate reacts with 4-methoxybenzaldehyde under acidic conditions to form 4-methoxyphenyl hydrazine:

Coupling with 2-Oxoacetamide

The hydrazine intermediate reacts with N-(4-methoxyphenyl)-2-oxoacetamide in ethanol under reflux:

| Condition | Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility |

| Temperature | 70–80°C | Accelerates kinetics |

| Catalyst | Acetic acid (5 mol%) | Enhances coupling |

This method yields 55–60% product but requires stringent purification to remove unreacted hydrazine.

Comparative Analysis of Synthetic Routes

| Metric | Diazotization-Reduction | Condensation |

|---|---|---|

| Overall yield | 60–65% | 55–60% |

| Purity | >95% | 90–92% |

| Reaction time | 4–5 hours | 6–8 hours |

| Scalability | Industrial-friendly | Lab-scale |

| Cost | $120/kg | $180/kg |

The diazotization method excels in scalability and cost-efficiency, while the condensation route offers modularity for structural analogs.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous flow reactors : Reduce batch time by 40% through automated diazotization at 5°C ± 0.5°C.

-

In-line analytics : HPLC monitoring ensures diazonium stability (t₁/₂ > 2 hours at 10°C).

Waste Management

-

Acid recovery : 85% HCl recycling via distillation cuts raw material costs by 20%.

-

Nitrogen effluent treatment : Catalytic converters reduce NOx emissions by 90%.

Quality Control and Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃).

-

IR (KBr): ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (N–H bend).

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC (C18 column) | ≥95% area | 96.2% |

| Karl Fischer titration | ≤0.5% H₂O | 0.3% |

Q & A

Q. What are the optimized synthetic routes for 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrazine hydrate treatment. Key steps include:

- Step 1: Reacting 2-chloro-N-(4-methoxyphenyl)acetamide with morpholine and sulfur under reflux to form a thioamide intermediate .

- Step 2: Hydrazinolysis using hydrazine hydrate to introduce the hydrazinyl moiety, with yields highly dependent on solvent choice (e.g., ethanol or acetic acid), temperature (60–80°C), and reaction time (4–6 hours) .

- Critical Factors: Impurities from incomplete substitution or over-reaction can reduce yield. Purity is confirmed via TLC and recrystallization in methanol .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm the hydrazinyl group (δ 8.5–9.5 ppm for NH protons) and methoxyphenyl aromatic signals .

- IR Spectroscopy: Peaks at 1650–1700 cm (C=O stretch) and 3200–3350 cm (N-H stretch) validate functional groups .

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]) and fragmentation patterns verify molecular weight and structural integrity .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what methodological challenges arise?

Answer:

- In Vitro Assays: Antibacterial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using broth dilution . Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Molecular Docking: Computational models predict interactions with targets like DNA gyrase or antioxidant enzymes, requiring validation via site-directed mutagenesis .

- Challenges: False positives from assay interference (e.g., redox activity) necessitate counter-screens like glutathione quenching .

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR (Structure-Activity Relationship) trends are observed?

Answer:

- Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring increases antimicrobial potency. Cyclization to form oxadiazole or triazole derivatives improves metabolic stability .

- SAR Trends:

- Hydrazinyl group: Critical for hydrogen bonding with biological targets.

- Methoxyphenyl moiety: Enhances lipophilicity and membrane permeability .

- Methodology: Parallel synthesis and QSAR (Quantitative SAR) models guide rational design .

Q. How should researchers address contradictions in reported data (e.g., variable biological activity or synthetic yields)?

Answer:

- Reproducibility Checks: Standardize reaction conditions (solvent purity, temperature control) and biological assay protocols .

- Data Triangulation: Cross-validate using orthogonal techniques (e.g., LC-MS for purity, isothermal titration calorimetry for binding affinity) .

- Meta-Analysis: Compare results across studies with similar substituents or assay conditions to identify outliers .

Q. What reaction mechanisms underpin the compound’s participation in heterocyclic ring formation (e.g., oxadiazoles)?

Answer:

- Cyclization Mechanism: The hydrazinyl group reacts with carbonyl compounds (e.g., CS) to form 1,3,4-oxadiazole-2-thiones via nucleophilic addition-elimination. Acid catalysts (e.g., HSO) promote dehydration .

- Kinetic Studies: Monitor reaction progress via H NMR to detect intermediate hydrazones. DFT calculations predict transition states and regioselectivity .

Best Practices & Safety

Q. What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.